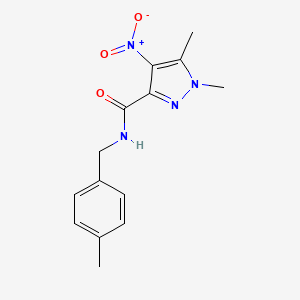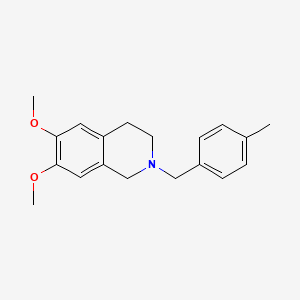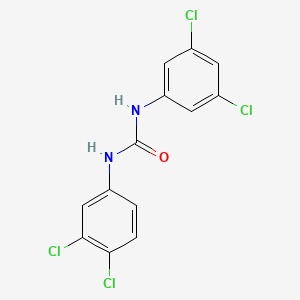
1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide, also known as DMBC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. DMBC is a pyrazole derivative that possesses unique properties that make it suitable for use in scientific research.
作用機序
The mechanism of action of 1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines and prostaglandins. This compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been found to reduce inflammation, pain, and fever in animal models. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has been shown to have a low toxicity profile, making it a promising candidate for use in scientific research.
実験室実験の利点と制限
1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and the yield of the product is high. This compound has been shown to have a low toxicity profile, making it suitable for use in animal studies. However, this compound has some limitations. This compound is not water-soluble, making it difficult to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for use in cancer therapy. Another area of research is the development of water-soluble this compound derivatives. Water-soluble this compound derivatives would be easier to administer in vivo and may have improved effectiveness. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a pyrazole derivative that possesses unique properties that make it suitable for use in scientific research. This compound has been extensively studied for its potential applications in various fields, including cancer therapy. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has a low toxicity profile, making it a promising candidate for use in animal studies. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-methylbenzylamine and nitric acid. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method of this compound is relatively easy, and the yield of the product is high.
科学的研究の応用
1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to have potential applications in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
1,5-dimethyl-N-[(4-methylphenyl)methyl]-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-4-6-11(7-5-9)8-15-14(19)12-13(18(20)21)10(2)17(3)16-12/h4-7H,8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFDHYLJUPWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)

![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)


![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)


![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)
![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)